4-(4-Methylthiazol-5-yl)butan-1-amine

Description

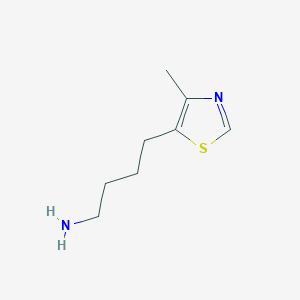

4-(4-Methylthiazol-5-yl)butan-1-amine is a small organic molecule featuring a thiazole ring substituted with a methyl group at position 4 and a butan-1-amine chain at position 4. This compound has been utilized as a building block in the synthesis of more complex molecules, such as pyrrolidine-carboxamide derivatives, which exhibit therapeutic promise in oncology and neurology . Its structural simplicity allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula |

C8H14N2S |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

4-(4-methyl-1,3-thiazol-5-yl)butan-1-amine |

InChI |

InChI=1S/C8H14N2S/c1-7-8(11-6-10-7)4-2-3-5-9/h6H,2-5,9H2,1H3 |

InChI Key |

YULZHFIHYWSOFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)CCCCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(4-Methylthiazol-5-yl)butan-1-amine typically involves the reaction of 4-methylthiazole with butan-1-amine under specific conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the purity and quality of the compound .

Chemical Reactions Analysis

4-(4-Methylthiazol-5-yl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(4-Methylthiazol-5-yl)butan-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic effects, including its role in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(4-Methylthiazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to undergo electrophilic and nucleophilic substitutions, which can affect various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Methylthiazol-5-yl)butan-1-amine with three analogous compounds, emphasizing structural differences, physicochemical properties, and biological relevance.

Structural and Functional Analogues

A. 4-(5-Bromothiazol-2-yl)butan-1-amine (CAS 1523657-45-5)

B. 3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine (Compound 10a)

- Structure : Contains a propylpiperazine substituent at position 2 of the thiazole ring and a shorter propan-1-amine chain .

- Key Differences :

- Piperazine moiety enhances basicity and hydrogen-bonding capacity, likely improving histamine H3 receptor affinity.

- The shorter carbon chain may reduce lipophilicity compared to the butan-1-amine chain in the target compound.

C. N-(4-(4-Methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Derivatives (Patent Examples 63–65)

- Structure : The target compound serves as a benzyl-substituted intermediate in these derivatives, which include additional functional groups (e.g., hydroxy, methoxybenzoyl) .

- Key Differences :

- The pyrrolidine-carboxamide backbone introduces conformational rigidity, optimizing interactions with biological targets like kinases or proteases.

- Hydroxy and methoxy groups enhance solubility and metabolic stability.

Research Findings

- Receptor Binding : The methyl group in this compound contributes to moderate lipophilicity, favoring blood-brain barrier penetration, whereas the piperazine in Compound 10a enhances H3 receptor affinity (Ki < 50 nM) .

- Synthetic Utility : The target compound’s amine group facilitates conjugation with benzyl halides or carbonyl reagents, enabling rapid diversification into bioactive derivatives (e.g., Example 63’s antitumor activity) .

- Halogen Effects : Bromine in 4-(5-Bromothiazol-2-yl)butan-1-amine may enable halogen bonding in enzyme active sites, though its higher molecular weight could reduce bioavailability compared to the methyl analogue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.